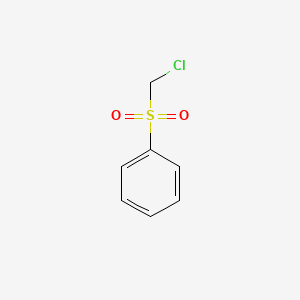

Chloromethyl phenyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41586. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAIQSVCXQZNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222386 | |

| Record name | ((Chloromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-98-3 | |

| Record name | [(Chloromethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Chloromethyl)sulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((Chloromethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(chloromethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((CHLOROMETHYL)SULPHONYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5SR7NM49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Chloromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl phenyl sulfone is a sulfone compound that serves as a key intermediate in organic synthesis. Its reactivity makes it a valuable building block for the introduction of the phenylsulfonylmethyl group in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO₂S | [1][2] |

| Molecular Weight | 190.65 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 51-55 °C | [2] |

| Boiling Point | 130 °C at 1 mmHg | [2] |

| Solubility | Soluble in methanol. | [2] |

| Purity | Typically >98.0% (by GC) | [2] |

| CAS Number | 7205-98-3 | [1][2] |

Synthesis

This compound can be synthesized via the oxidation of chloromethyl phenyl sulfide. The following is a representative experimental protocol adapted from general methods for sulfide oxidation.

Experimental Protocol: Synthesis of this compound via Oxidation of Chloromethyl Phenyl Sulfide

Materials:

-

Chloromethyl phenyl sulfide

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chloromethyl phenyl sulfide (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

1. Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point. For a first determination, a faster heating rate can be used to find an approximate range.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

2. Boiling Point Determination (at reduced pressure)

As this compound has a high boiling point at atmospheric pressure, it is determined under reduced pressure to prevent decomposition.

Materials:

-

Distillation apparatus suitable for vacuum distillation (e.g., short-path distillation apparatus)

-

Round-bottom flask

-

Thermometer

-

Heating mantle

-

Vacuum pump and pressure gauge

-

Boiling chips or a magnetic stirrer

Procedure:

-

Place a small amount of this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Begin to evacuate the system using the vacuum pump and note the pressure using the gauge.

-

Once the desired pressure is reached and stable, begin to heat the sample gently using the heating mantle.

-

Observe the temperature at which the liquid begins to boil and a steady stream of condensate is collected. This temperature is the boiling point at the recorded pressure.

-

It is important to record both the boiling temperature and the pressure at which it was measured.

3. Solubility Determination

Solubility is determined by observing the dissolution of the solute in a given solvent.

Materials:

-

Test tubes

-

Vortex mixer or stirring rods

-

Sample of this compound

-

Various solvents (e.g., methanol, ethanol, water, dichloromethane, acetone, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a clean, dry test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1 minute).

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

If the solid has dissolved, the compound is considered soluble in that solvent under the tested conditions.

-

If the solid has not dissolved, the compound is considered insoluble or sparingly soluble. The test can be repeated with gentle heating to assess temperature effects on solubility.

-

Repeat the procedure for each solvent to be tested.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound followed by its physicochemical characterization.

General Analytical Workflow for an Organic Compound

This diagram outlines the logical flow of analysis to identify and characterize an unknown or synthesized organic compound.

Caption: A generalized workflow for the analytical characterization of an organic compound.

Biological Signaling Pathways

Currently, there is a lack of published research detailing the involvement of this compound in specific biological signaling pathways. Its primary role in the scientific literature is that of a chemical intermediate for the synthesis of other molecules. As such, its direct biological activity and interactions with cellular signaling cascades have not been a major focus of investigation.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound, along with practical experimental protocols for their determination. The provided data and methodologies are intended to support researchers and scientists in the effective handling, application, and characterization of this important synthetic intermediate. The absence of known interactions with biological signaling pathways highlights a potential area for future research, should the molecule or its derivatives be explored for pharmaceutical applications.

References

Spectroscopic Profile of Chloromethyl Phenyl Sulfone: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of chemical entities is paramount. This technical guide provides a comprehensive overview of the spectroscopic data for Chloromethyl phenyl sulfone (CAS No: 7205-98-3), a compound of interest in organic synthesis and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a visual workflow for spectroscopic analysis.

Executive Summary

This compound is a solid, crystalline compound with the molecular formula C₇H₇ClO₂S. Spectroscopic analysis is essential for its unambiguous identification and characterization. ¹H and ¹³C NMR spectroscopy confirm the presence of the phenyl and chloromethyl groups and their connectivity to the sulfone moiety. Infrared spectroscopy provides characteristic absorption bands for the sulfone and aromatic functionalities. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. This guide consolidates the publicly available spectroscopic data for this compound, primarily sourced from the Spectral Database for Organic Compounds (SDBS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.98 | Multiplet | 2H | Aromatic (ortho-H) |

| 7.76 | Multiplet | 1H | Aromatic (para-H) |

| 7.64 | Multiplet | 2H | Aromatic (meta-H) |

| 4.86 | Singlet | 2H | -CH₂Cl |

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | Aromatic (C-SO₂) |

| 134.5 | Aromatic (para-C) |

| 129.5 | Aromatic (ortho/meta-C) |

| 129.3 | Aromatic (ortho/meta-C) |

| 62.5 | -CH₂Cl |

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3071 | Weak | Aromatic C-H Stretch |

| 1448 | Medium | Aromatic C=C Stretch |

| 1340 | Strong | Asymmetric SO₂ Stretch |

| 1161 | Strong | Symmetric SO₂ Stretch |

| 754 | Strong | C-H Bending (ortho-disubstituted) |

| 686 | Strong | C-S Stretch |

| 621 | Medium | C-Cl Stretch |

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 190 | 5 | [M]⁺ (³⁵Cl) |

| 192 | 1.6 | [M+2]⁺ (³⁷Cl) |

| 141 | 100 | [M - CH₂Cl]⁺ |

| 77 | 95 | [C₆H₅]⁺ |

| 51 | 50 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, approximately 0.5-0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 90 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of electrons (typically 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational set of spectroscopic data and methodologies for this compound, intended to support further research and development activities. For more detailed information, direct consultation of the cited spectral database is recommended.

The Genesis of a Key Synthetic Building Block: A Technical History of Chloromethyl Phenyl Sulfone

For Immediate Release

A deep dive into the historical synthesis and discovery of chloromethyl phenyl sulfone reveals a foundational molecule in the development of modern organic synthesis. This technical guide, intended for researchers, scientists, and drug development professionals, traces the origins of this versatile reagent, from its initial preparation in the late 19th century to its role in enabling complex molecular architectures.

The story of this compound (C₆H₅SO₂CH₂Cl) begins in the late 19th century, a period of burgeoning exploration in organosulfur chemistry. Its discovery and initial synthesis can be traced back to the work of German chemist R. Otto, who in 1889 reported its formation through the oxidation of chloromethyl phenyl sulfide. This seminal work laid the groundwork for the utilization of α-halosulfones as valuable intermediates in organic synthesis.

This guide provides a comprehensive overview of the historical and evolving synthetic methodologies for this compound, complete with detailed experimental protocols, comparative data, and graphical representations of the chemical transformations and their logical progression.

Historical Synthesis: The Oxidation Route

The earliest documented synthesis of this compound involved the oxidation of its corresponding sulfide, chloromethyl phenyl sulfide. This foundational method, while effective, has been refined over the past century with the development of more selective and efficient oxidizing agents.

Experimental Protocol: Oxidation of Chloromethyl Phenyl Sulfide

This protocol is a representative modern adaptation of the classical oxidation method.

Materials:

-

Chloromethyl phenyl sulfide

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloromethyl phenyl sulfide (1.0 eq) in a mixture of glacial acetic acid and dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.2 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Alternative Historical Approach: Chlorination of Methyl Phenyl Sulfone

While the oxidation of the corresponding sulfide was the primary historical route, the direct chlorination of methyl phenyl sulfone represents another plausible early synthetic strategy. The acidic nature of the α-protons of the methyl group facilitates their substitution with a halogen.

Experimental Protocol: α-Chlorination of Methyl Phenyl Sulfone

This protocol outlines a general procedure for the α-chlorination of a sulfone.

Materials:

-

Methyl phenyl sulfone

-

N-Chlorosuccinimide (NCS)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Benzoyl peroxide (BPO) or AIBN (initiator)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl phenyl sulfone (1.0 eq) and N-chlorosuccinimide (1.1 eq) in carbon tetrachloride.

-

Add a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization to obtain pure this compound.

Comparative Synthetic Data

The following table summarizes typical reaction parameters for the historical synthetic routes to this compound.

| Synthesis Route | Starting Material | Reagents | Solvent | Typical Yield (%) | Reference |

| Oxidation | Chloromethyl phenyl sulfide | H₂O₂, Acetic Acid | Dichloromethane | 70-90% | Modern adaptations |

| Chlorination | Methyl phenyl sulfone | N-Chlorosuccinimide, BPO | Carbon Tetrachloride | 60-80% | General procedures |

Logical Progression of Discovery and Application

The discovery of this compound was a direct result of the systematic investigation of organosulfur compounds in the late 19th century. Its initial utility was likely as a chemical curiosity and a means to further explore the reactivity of sulfones. However, the true synthetic potential of this compound and other α-halosulfones was realized in the 20th century with the development of key synthetic methodologies.

Caption: Logical flow from the discovery of this compound to its modern applications.

Synthetic Workflow Diagrams

The following diagrams illustrate the workflows for the primary historical synthetic routes.

Caption: Experimental workflow for the synthesis via oxidation.

Caption: Experimental workflow for the synthesis via chlorination.

The historical synthesis and subsequent development of this compound highlight a classic example of how the discovery of a single molecule can have a profound and lasting impact on the field of organic chemistry. Its continued use in both academic research and industrial applications is a testament to its versatility and enduring importance as a fundamental building block.

Chloromethyl Phenyl Sulfone (CAS 7205-98-3): A Technical Guide for Drug Development Professionals

An In-depth Review of Core Properties, Synthesis, and Applications in Medicinal Chemistry

Chloromethyl phenyl sulfone, a versatile bifunctional reagent, holds a significant position in the landscape of modern organic synthesis and drug discovery. Its unique chemical architecture, featuring a nucleophilically displaceable chlorine atom and an activating sulfonyl group, renders it a valuable building block for the construction of complex molecular frameworks. This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Properties and Safety Data

This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7205-98-3 | [1] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 51-53 °C | [1] |

| Boiling Point | 130 °C at 1 mmHg | [1] |

| Synonyms | Phenyl Chloromethyl Sulfone, ((Chloromethyl)sulfonyl)benzene | [1][3] |

From a safety perspective, this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be utilized when handling this compound. A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the oxidation of its corresponding sulfide, chloromethyl phenyl sulfide. While various oxidizing agents can be employed, a common and effective method utilizes hydrogen peroxide in an appropriate solvent system.

Experimental Protocol: Synthesis of this compound via Oxidation of Chloromethyl Phenyl Sulfide

This protocol is a representative procedure based on established methods for the oxidation of sulfides to sulfones.[4][5]

Materials:

-

Chloromethyl phenyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of chloromethyl phenyl sulfide (1 equivalent) in glacial acetic acid, add 30% hydrogen peroxide (2.2-3 equivalents) dropwise at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable precursor in the synthesis of various organic molecules, including those with potential therapeutic applications. Its utility primarily stems from the reactivity of the chloromethyl group, which can undergo nucleophilic substitution, and the ability of the sulfonyl group to stabilize an adjacent carbanion.

The Julia-Kocienski Olefination

A prominent application of this compound is in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes. In this reaction, the sulfone is first converted to a more complex reagent, which then reacts with an aldehyde or ketone to form an alkene. This transformation is highly valued in medicinal chemistry for the construction of carbon-carbon double bonds in complex drug candidates.

Precursor to Biologically Active Molecules

The sulfone moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, and anti-inflammatory activities.[6] While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex sulfone-containing molecules.

A notable example is the synthesis of styryl sulfone derivatives, which have shown promise as neuroprotective agents.[7] These compounds can be synthesized from this compound and an appropriate aldehyde via a Julia-Kocienski olefination or a related reaction.

Role in Signaling Pathways: An Indirect Link through its Derivatives

Recent research has shed light on the mechanism of action of styryl sulfone derivatives, which can be synthesized from this compound. One such derivative has been shown to exert its neuroprotective effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7] This pathway is implicated in neuroinflammatory responses and oxidative stress, both of which are key pathological features of neurodegenerative diseases such as Parkinson's disease. The inhibition of p38 phosphorylation by these sulfone derivatives leads to a downstream reduction in neuroinflammation and oxidative damage.[7]

Caption: p38 MAPK signaling pathway inhibition.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its well-defined properties and reactivity profile, especially its utility in the Julia-Kocienski olefination, make it a key building block for accessing novel chemical entities. The demonstrated link, albeit indirect, to the modulation of important biological signaling pathways through its derivatives underscores its potential for the generation of new therapeutic agents. A thorough understanding of its synthesis, handling, and reactivity is therefore essential for researchers aiming to leverage its synthetic potential in their drug development programs.

References

An In-depth Technical Guide to the Stability and Storage of Chloromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Chloromethyl phenyl sulfone. The information is compiled from publicly available safety data sheets and scientific literature on related compounds, offering a framework for handling, storing, and conducting stability assessments of this important reagent.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7205-98-3 | [1] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 51-55 °C | |

| Boiling Point | 130 °C at 1 mmHg | [1] |

| Purity | >98.0% (GC) |

Stability Profile

This compound is generally stable under recommended storage conditions.[2] However, it is susceptible to degradation under certain environmental stresses, primarily moisture and high temperatures.

Thermal Stability

A plausible thermal degradation pathway is illustrated in the diagram below.

Caption: Plausible thermal degradation pathway for this compound.

Hydrolytic Stability

This compound is noted to be moisture-sensitive.[4] While specific hydrolysis data is not available for this compound, a study on the hydrolysis of chloromethyl aryl sulfides indicates that these related compounds undergo first-order hydrolysis in aqueous solutions.[5] The reaction is independent of hydrogen ion concentration and proceeds via a carbonium-sulfonium intermediate.[5] It is highly probable that this compound undergoes a similar hydrolytic degradation, yielding phenyl methanesulfonyl chloride and subsequently phenylmethanesulfonic acid and hydrochloric acid.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The recommended conditions are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool place. Specific recommendations include Room Temperature (<15°C) or 2-8°C. | To minimize thermal degradation and potential side reactions. | [1][4] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To prevent moisture ingress and potential oxidative degradation. | [4] |

| Light | Store in a dark place. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules. | |

| Moisture | Keep container tightly closed in a dry place. The compound is moisture-sensitive. | To prevent hydrolysis. | [1][2][4] |

| Ventilation | Store in a well-ventilated place. | General safety precaution for chemical storage. | [2] |

| Incompatibilities | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. | [2] |

| Handling | Use personal protective equipment (gloves, eye protection). Ensure adequate ventilation and avoid dust formation. | To prevent skin and eye irritation and respiratory exposure. | [2][4] |

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data for this compound, the following experimental protocols, adapted from literature on related compounds, are proposed.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 30 °C to 600 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum mass loss rate.

Hydrolytic Stability Assessment by Conductometry

This protocol is adapted from the study of the hydrolysis of chloromethyl aryl sulfides and is suitable for determining the rate of hydrolysis of this compound.[5]

Objective: To determine the first-order rate constant for the hydrolysis of this compound in an aqueous solvent system.

Methodology:

-

Solvent System: Prepare a 50% (v/v) aqueous dioxane solution.

-

Sample Preparation: Prepare a stock solution of this compound in dioxane.

-

Experimental Setup:

-

Use a thermostatted conductivity cell maintained at a constant temperature (e.g., 25 °C).

-

Equilibrate the aqueous dioxane solvent in the conductivity cell.

-

-

Measurement:

-

Inject a small aliquot of the this compound stock solution into the conductivity cell to achieve the desired final concentration (e.g., 0.01 M).

-

Immediately begin recording the change in conductivity of the solution over time. The hydrolysis produces ionic species (HCl), leading to an increase in conductivity.

-

-

Data Analysis: The first-order rate constant (k) can be determined from the plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t, and G∞ is the conductance at the completion of the reaction.

The general workflow for conducting these stability tests is depicted in the following diagram.

Caption: A generalized workflow for conducting stability studies.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark environment under an inert atmosphere. Its primary liabilities are sensitivity to moisture and thermal decomposition at elevated temperatures. While quantitative stability data is not extensively published, the information on related sulfone compounds provides a strong basis for understanding its stability profile and for designing appropriate stability studies. The experimental protocols outlined in this guide offer a starting point for researchers to generate robust, specific data for their applications.

References

- 1. This compound, CasNo.7205-98-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups | MDPI [mdpi.com]

- 5. datapdf.com [datapdf.com]

Solubility Profile of Chloromethyl Phenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of chloromethyl phenyl sulfone in common organic solvents. Due to the limited availability of explicit quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, comparative data from a structurally similar compound, and a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists working with this compound.

Introduction to this compound

This compound (CAS No: 7205-98-3) is a chemical intermediate with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol .[1][2][3] Its structure features a sulfonyl group attached to a phenyl ring and a chloromethyl group, making it a versatile reagent in organic synthesis. Understanding its solubility is critical for its application in reaction chemistry, purification processes such as recrystallization, and in the development of pharmaceutical formulations.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is sparse. However, chemical suppliers indicate that it is soluble in methanol.[4] This suggests that polar protic solvents are likely effective in dissolving this compound. General principles of "like dissolves like" would predict that this compound, being a moderately polar molecule due to the sulfonyl and chloro groups, would exhibit solubility in a range of polar organic solvents.

Quantitative Solubility Data

Comparative Solubility Data: 4-Chlorophenyl Phenyl Sulfone

To provide a frame of reference, the following table summarizes the solubility of a structurally analogous compound, 4-chlorophenyl phenyl sulfone (CAS No: 80-00-2). While not identical, the presence of the phenyl sulfone core structure suggests that the solubility behavior may share some similarities.

| Solvent | Solubility ( g/100 mL at 20 °C) |

| Acetone | 74.4 |

| Dioxane | 65.6 |

| Benzene | 44.4 |

| Isopropanol | 21 |

| Hexane | 0.4 |

These data indicate that the related sulfone is highly soluble in polar aprotic and aromatic solvents, moderately soluble in a polar protic solvent, and poorly soluble in a nonpolar alkane. This trend is a useful starting point for selecting solvents for this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[5][6]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation (e.g., UV-Vis spectrophotometer, Gas Chromatography).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Record the exact volume of the filtered solution.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Recrystallization Considerations

For the purification of this compound, the choice of solvent is crucial. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[7][8][9] Based on the general behavior of sulfones, a mixed solvent system, such as ethanol/water or a hydrocarbon/polar aprotic solvent mixture (e.g., hexane/ethyl acetate), may be effective.[10][11] Researchers should perform small-scale solvent screening to identify the optimal conditions for recrystallization.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not widely published, qualitative information and comparative data from a similar compound suggest that it is soluble in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is essential for the effective use of this compound in research and development, particularly in the pharmaceutical industry.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. 氯甲基苯砜 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 7205-98-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. mt.com [mt.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. reddit.com [reddit.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Phenylsulfonylmethyl Group: A Linchpin in Synthesis and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylsulfonylmethyl group (–CH₂SO₂Ph) is a cornerstone functional group in modern organic chemistry and medicinal chemistry. Its unique electronic and steric properties make it a versatile tool for carbon-carbon bond formation, a reliable protecting group, and a key pharmacophore in the design of therapeutic agents. This guide provides a comprehensive overview of the electronic and steric effects of the phenylsulfonylmethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of its role in chemical and biological processes.

Electronic and Steric Profile

The phenylsulfonylmethyl group exerts a significant influence on the electronic and steric environment of a molecule. These effects are fundamental to its reactivity and its interactions with biological targets.

Electronic Effects: An Electron-Withdrawing Powerhouse

The sulfonyl group (–SO₂–) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This property is transmitted through the methylene linker, rendering the phenylsulfonylmethyl group a potent electron-withdrawing substituent. This is primarily due to the inductive effect (-I effect), where the electron density is pulled away from the adjacent carbon atom.

The electron-withdrawing nature of the phenylsulfonylmethyl group has several important consequences:

-

Increased Acidity of α-Protons: The protons on the carbon atom adjacent to the phenylsulfonyl group are significantly acidic. The resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. This enhanced acidity is the basis for many of the synthetic applications of phenylsulfonylmethyl compounds, particularly in C-C bond formation.

-

Activation of Adjacent Groups: The phenylsulfonylmethyl group can activate adjacent leaving groups towards nucleophilic substitution.

-

Modulation of Aromatic Systems: When attached to an aromatic ring, the phenylsulfonylmethyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution reactions.

Steric Effects: A Balancing Act

The phenylsulfonylmethyl group possesses considerable steric bulk. The tetrahedral geometry around the sulfur atom, combined with the freely rotating phenyl group, creates a sterically demanding environment. This steric hindrance can be both a challenge and an advantage in synthesis:

-

Stereochemical Control: The bulkiness of the group can influence the stereochemical outcome of reactions at adjacent centers, providing a degree of diastereoselectivity.

-

Reaction Rate Modulation: Steric hindrance can slow down the rate of reactions, which can be exploited to achieve selectivity in molecules with multiple reactive sites.

-

Conformational Restriction: In drug design, the steric bulk of the phenylsulfonylmethyl group can be used to lock a molecule into a specific conformation that is optimal for binding to a biological target.

Quantitative Data

To provide a clearer understanding of the properties of the phenylsulfonylmethyl group, the following tables summarize key quantitative data derived from crystallographic studies and pKa measurements.

Table 1: Bond Lengths and Angles of the Phenylsulfonylmethyl Moiety

| Parameter | Typical Value | Reference(s) |

| S=O Bond Length | 1.43 - 1.45 Å | [1][2] |

| S-C(phenyl) Bond Length | 1.76 - 1.78 Å | [1][2] |

| S-C(methylene) Bond Length | 1.78 - 1.80 Å | |

| O=S=O Bond Angle | 118 - 120° | [1][2] |

| C(phenyl)-S-C(methylene) Bond Angle | 104 - 108° | [1] |

| C(phenyl)-S=O Bond Angle | 107 - 109° | |

| C(methylene)-S=O Bond Angle | 107 - 109° |

Data is compiled from X-ray crystallographic studies of various molecules containing the phenylsulfonyl group. The exact values can vary depending on the specific molecular environment.

Table 2: pKa Values of Protons Alpha to Sulfonyl Groups

| Compound Type | Solvent | Approximate pKa | Reference(s) |

| Alkyl Phenyl Sulfone (R-CH₂-SO₂Ph) | DMSO | 29 - 31 | [3][4] |

| α-Cyano Alkyl Phenyl Sulfone | DMSO | ~12 | |

| α-Nitro Alkyl Phenyl Sulfone | DMSO | ~7 |

The pKa values are highly dependent on the solvent and the presence of other functional groups.[4][5]

Key Experimental Protocols

The unique properties of the phenylsulfonylmethyl group are exploited in a variety of important organic reactions. Below are detailed protocols for two fundamental transformations.

Alkylation of Phenylsulfonylmethyl Sulfone

This reaction is a classic example of exploiting the acidity of the α-protons to form a new carbon-carbon bond.

Reaction:

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 50 mL).

-

Deprotonation: Cool the flask to -78 °C in a dry ice/acetone bath. To the stirred THF, add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise via syringe.

-

Sulfone Addition: In a separate flask, dissolve methyl phenyl sulfone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the n-BuLi solution at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.

-

Alkylation: Add the alkylating agent (R-X, e.g., an alkyl halide, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours (reaction progress can be monitored by TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds.[6][7][8] The phenylsulfonylmethyl group is a common starting point for the synthesis of the required Julia-Kocienski reagents.

Reaction:

(Where HetAr is typically a heteroaromatic group like benzothiazolyl or phenyltetrazolyl)

Experimental Protocol (Typical Procedure): [6]

-

Preparation: To a stirred solution of the heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone, 1.0 equivalent) in anhydrous dimethoxyethane (DME) under a nitrogen atmosphere, cool the mixture to -70 °C.

-

Deprotonation: Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (1.1 equivalents) dropwise to the sulfone solution. Stir the resulting colored solution for 1 hour at -70 °C.

-

Carbonyl Addition: Add the aldehyde or ketone (1.2 equivalents) dropwise to the reaction mixture. Stir for an additional 2-4 hours at -70 °C.

-

Warming and Quenching: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Work-up: Extract the aqueous layer with diethyl ether (3 x). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key logical and experimental workflows involving the phenylsulfonylmethyl group.

General Workflow for C-C Bond Formation

Figure 1: General Workflow for C-C Bond Formation.

Role in a Hypothetical Signaling Pathway Modulation

The phenylsulfonylmethyl group can be a key feature in enzyme inhibitors that modulate signaling pathways. The following diagram illustrates a hypothetical scenario where a drug containing this group inhibits a kinase, thereby blocking a downstream signaling cascade.

Figure 2: Hypothetical Kinase Inhibition.

Applications in Drug Discovery and Development

The phenylsulfonylmethyl group and, more broadly, the sulfone and sulfonamide functionalities, are prevalent in a wide range of pharmaceuticals.[7] Their ability to act as hydrogen bond acceptors, their metabolic stability, and their capacity to orient other functional groups make them valuable components of drug molecules.

Examples of therapeutic areas where sulfone-containing drugs are important include:

-

Antibacterial Agents: The sulfonamide drugs were among the first effective antibiotics.

-

Antiviral Agents: Sulfone-containing molecules have been developed as inhibitors of viral enzymes.

-

Anticancer Agents: The sulfone group is present in numerous kinase inhibitors and other anticancer drugs.

-

Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor, contains a sulfonamide group.

The phenylsulfonylmethyl group, in particular, can be found in various investigational drugs where it plays a role in binding to the target protein and contributing to the overall pharmacokinetic profile of the compound.

Conclusion

The electronic and steric effects of the phenylsulfonylmethyl group are a testament to the intricate relationship between molecular structure and function. Its strong electron-withdrawing nature facilitates key synthetic transformations, while its steric bulk provides a means for stereochemical control and conformational rigidity. These properties, combined with its metabolic stability, have cemented the phenylsulfonylmethyl group's importance in both the synthesis of complex molecules and the design of novel therapeutic agents. A thorough understanding of its characteristics is therefore essential for researchers and scientists working at the forefront of organic synthesis and drug development.

References

- 1. Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-methyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Reactivity profile of the chloromethyl group in sulfones

An In-depth Technical Guide on the Reactivity Profile of the Chloromethyl Group in Sulfones

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The chloromethyl sulfone moiety (R-SO₂-CH₂Cl) is a versatile functional group in modern organic synthesis, prized for the unique reactivity conferred by the potent electron-withdrawing sulfonyl group. This guide provides a comprehensive overview of the reactivity profile of chloromethyl sulfones, focusing on their synthetic transformations and applications, particularly within the realm of medicinal chemistry and drug development. Key reaction pathways, including those mediated by α-carbanion formation such as the Ramberg-Bäcklund reaction, Vicarious Nucleophilic Substitution (VNS), and Darzens condensations, are discussed in detail. This document includes structured tables of quantitative data, detailed experimental protocols for seminal reactions, and visualizations of reaction mechanisms and workflows to serve as a practical resource for scientists.

Introduction: Electronic Profile and General Reactivity

The sulfonyl group (-SO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Its presence adjacent to a chloromethyl group profoundly influences the molecule's reactivity in two primary ways:

-

Acidification of α-Protons: The protons on the carbon atom flanked by the sulfone and the chlorine (the α-carbon) are significantly acidic. This facilitates the formation of a stabilized α-sulfonyl carbanion upon treatment with a base. This carbanion is a key intermediate in many of the most important reactions of chloromethyl sulfones.[1][2]

-

Deactivation of SN2 Reactions: Contrary to what might be expected for a primary alkyl chloride, direct nucleophilic substitution (SN2) on the chloromethyl carbon is often difficult and slow. Polar, steric, and field effects from the bulky and electronegative sulfonyl group combine to deactivate the carbon center towards backside attack.[3]

Consequently, the chemistry of chloromethyl sulfones is dominated by base-mediated reactions proceeding through an α-carbanion intermediate.

dot

graph "Reactivity_Overview" {

layout=neato;

graph [overlap=false, splines=true, sep="+6,6", fontname="Helvetica", fontsize=12, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Helvetica", fontsize=10];

edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Central Node

CMS [label="Chloromethyl Sulfone\n(R-SO₂-CH₂Cl)", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reaction Pathways

Carbanion [label="α-Sulfonyl Carbanion\n(R-SO₂-CHCl⁻)", pos="-3,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

VNS [label="Vicarious Nucleophilic\nSubstitution (VNS)", pos="-6,4!", fillcolor="#FBBC05", fontcolor="#202124"];

Ramberg [label="Ramberg-Bäcklund\nReaction", pos="0,4!", fillcolor="#FBBC05", fontcolor="#202124"];

Darzens [label="Darzens\nCondensation", pos="6,4!", fillcolor="#FBBC05", fontcolor="#202124"];

Michael [label="Michael\nAddition", pos="-6,0!", fillcolor="#FBBC05", fontcolor="#202124"];

SN2 [label="Direct Sₙ2\n(Generally Disfavored)", pos="3,-2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

CMS -> Carbanion [label="Base", color="#34A853"];

Carbanion -> VNS [label="+ Nitroarene"];

Carbanion -> Ramberg [label="Intramolecular\nDisplacement"];

Carbanion -> Darzens [label="+ Aldehyde/\nKetone"];

Carbanion -> Michael [label="+ α,β-Unsaturated\nSystem"];

CMS -> SN2 [label="+ Nucleophile"];

}

Caption: Mechanism of the Ramberg-Bäcklund reaction.

Vicarious Nucleophilic Substitution (VNS)

The VNS reaction is a landmark transformation where α-sulfonyl carbanions react with electron-deficient aromatic compounds (e.g., nitroarenes) to achieve nucleophilic substitution of a hydrogen atom, typically at a position ortho or para to the electron-withdrawing group.[4]

The mechanism involves:

-

Carbanion Formation: Generation of the chloromethyl sulfone carbanion with a base.

-

Nucleophilic Addition: The carbanion adds to the electron-deficient ring to form a σH adduct.

-

β-Elimination: The base induces the elimination of HCl from the adduct. This step is crucial as it restores aromaticity and is characteristic of the "vicarious" pathway.

-

Protonation: A final protonation step yields the substituted product.[4]

This reaction is highly valuable for C-C bond formation on aromatic rings without requiring prior functionalization.

Darzens Condensation

Chloromethyl phenyl sulfone can participate in Darzens-type condensations with aldehydes and ketones. The reaction, catalyzed by a base, proceeds via the α-sulfonyl carbanion, which adds to the carbonyl compound. Subsequent intramolecular cyclization with displacement of the chloride yields α,β-epoxy sulfones (glycidic sulfones).[5] These epoxy sulfones are valuable synthetic intermediates. Enantioselective versions of this reaction have been developed using chiral phase-transfer catalysts.[5]

Julia-Kocienski Olefination

While the classical Julia olefination uses phenyl sulfones, the highly influential Julia-Kocienski modification often employs heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones).[6][7][8] The underlying principle—the addition of a metallated sulfone to a carbonyl compound to ultimately form an alkene—is central to the reactivity of α-sulfonyl carbanions. This reaction is a cornerstone of modern organic synthesis for its reliability and, in its modified forms, high E-selectivity for the resulting double bond.[8][9] The olefination is tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis.[7][9]

Applications in Drug Discovery

The sulfone group is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] It is valued for its metabolic stability, ability to act as a hydrogen bond acceptor, and its capacity to modulate physicochemical properties like lipophilicity and solubility.[10][11]

Chloromethyl sulfones serve as key building blocks for introducing this important pharmacophore. Their reactivity has been harnessed to synthesize molecules with significant biological activity, including:

-

Anticancer Agents: Certain sulfone derivatives synthesized from chloromethyl thiazoles have shown promising and selective in vitro antiproliferative activity against liver cancer cell lines (HepG2).[5]

-

Prodrugs: The reactivity of related compounds like chloromethyl chlorosulfate has been used to synthesize chloromethyl esters of β-lactam antibiotics, such as penicillanic acid sulfone, demonstrating a strategy for prodrug development.[12]

-

Biologically Compatible Reagents: Heteroaromatic sulfones have been developed as highly selective reagents for reacting with thiol groups in proteins, a critical function for proteomics and redox biology research.[13]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key transformations involving chloromethyl sulfones as reported in the literature.

Table 1: Ramberg-Bäcklund Reaction of Benzyl Chloromethyl Sulfone

| Substrate | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- | :--- |

| Benzyl chloromethyl sulfone | 10% aq. NaOH | CH₂Cl₂ | Aliquat 336 (PTC), vigorous stirring, 1.5 h | Stilbene | High |[3] |

| α-Chloro dialkyl sulfones | KOH or NaOH | Varies | Varies | Alkene | Varies |[3][14] |

| α-Chloro dialkyl sulfones | K tert-butoxide | Varies | Varies | Alkene (E-favored) | Varies |[3] |

Table 2: Darzens Condensation with this compound

| Aldehyde Substrate | Base | Catalyst | Conditions | Product | Yield (%) | ee (%) | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- |

| Aromatic Aldehydes | KOH | Chiral Quaternary Ammonium Salt (10 mol%) | Room Temp. | α,β-Epoxysulfones | Good | up to 81 |[5] |

Table 3: Vicarious Nucleophilic Substitution (VNS)

| Aromatic Substrate | Sulfone | Base | Conditions | Product | Yield | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- | :--- |

| Nitrobenzene | this compound | Conc. aq. NaOH | PTC System | o-/p-Nitrobenzyl phenyl sulfone | Good |[4] |

| p-Chloronitrobenzene | this compound | Conc. aq. NaOH | PTC System | 2-Nitro-5-chlorobenzyl phenyl sulfone | Good |[4] |

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction

Reference: Adapted from literature description.[3]

Objective: To synthesize stilbene from benzyl chloromethyl sulfone.

Materials:

-

Benzyl chloromethyl sulfone (20.4 g, 0.1 mol)

-

Dichloromethane (CH₂Cl₂) (340 mL)

-

10% Aqueous Sodium Hydroxide (NaOH) (170 mL)

-

Aliquat 336 (tricaprylylmethylammonium chloride) (5.0 g, 0.01 mol)

-

Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a powerful magnetic stirrer, add benzyl chloromethyl sulfone (0.1 mol) and dichloromethane (340 mL). Stir until fully dissolved.

-

Add the 10% aqueous NaOH solution (170 mL) followed by the phase-transfer catalyst, Aliquat 336 (0.01 mol).

-

Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by analyzing aliquots from the organic layer.

-

Continue stirring until the starting material is consumed (approx. 1.5 hours).

-

Transfer the mixture to a separatory funnel. Separate the organic phase.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude stilbene by recrystallization or column chromatography as necessary.

dot

Caption: General experimental workflow for a PTC reaction.

Protocol 2: Vicarious Nucleophilic Substitution of Nitrobenzene

Reference: Based on general procedures for VNS reactions.[4]

Objective: To synthesize a mixture of o- and p-nitrobenzyl phenyl sulfone.

Materials:

-

This compound

-

Nitrobenzene

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

Hydrochloric Acid (HCl, dilute aq.)

-

Ethyl Acetate

Procedure:

-

In a flask, dissolve this compound (1 equiv.) and nitrobenzene (1.2 equiv.) in toluene.

-

Add a catalytic amount of TBAB (5 mol%).

-

With vigorous stirring, add the 50% aq. NaOH solution dropwise at a temperature maintained between 20-30 °C. An exothermic reaction may be observed.

-

Stir the mixture for 2-4 hours at room temperature, monitoring by TLC for the disappearance of the starting sulfone.

-

After completion, carefully pour the reaction mixture into a beaker of ice water.

-

Acidify the aqueous layer to pH ~2 with dilute HCl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting mixture of isomers by column chromatography on silica gel.

Conclusion

The chloromethyl sulfone functional group displays a rich and distinct reactivity profile, governed primarily by the strong electron-withdrawing nature of the sulfonyl moiety. Its chemistry is dominated by base-mediated formation of a stabilized α-carbanion, which serves as a versatile intermediate in powerful synthetic transformations like the Ramberg-Bäcklund reaction and Vicarious Nucleophilic Substitution. These reactions provide robust pathways for constructing C-C bonds and accessing complex molecular architectures. Given the prevalence of the sulfone group in pharmaceuticals, the continued exploration of chloromethyl sulfone chemistry is of high strategic importance for drug discovery and development, offering reliable tools for the synthesis of novel, biologically active compounds.

References

- 1. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 9. Julia olefination - Wikipedia [en.wikipedia.org]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ramberg-Bäcklund Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Key Chemical Reactions of Chloromethyl Phenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl phenyl sulfone is a versatile bifunctional reagent in organic synthesis, prized for its capacity to engage in a variety of chemical transformations. The presence of both a reactive chloromethyl group and an activating phenylsulfonyl moiety allows for its participation in nucleophilic substitutions, olefination reactions, and cycloadditions. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, with a focus on the Ramberg-Bäcklund reaction, Darzens condensation, and various nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, with the chemical structure C₆H₅SO₂CH₂Cl, is a crystalline solid that serves as a valuable building block in modern organic chemistry. The electron-withdrawing nature of the phenylsulfonyl group acidifies the methylene protons and activates the chlorine atom for nucleophilic displacement, making it a versatile reagent for the formation of new carbon-carbon and carbon-heteroatom bonds. Its utility is demonstrated in the synthesis of complex molecules, including alkenes, epoxides, and various heterocyclic systems. This guide will delve into the key reactions of this reagent, providing practical experimental details and summarizing key performance data.

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones through the extrusion of sulfur dioxide.[1][2] This reaction is particularly useful for the formation of stereochemically defined alkenes and strained cyclic olefins.

Mechanism

The reaction proceeds through a three-step mechanism initiated by the deprotonation of the α-carbon to the sulfonyl group by a strong base. This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbon bearing the chlorine atom, forming a transient three-membered thiirane dioxide intermediate. The unstable thiirane dioxide then undergoes a cheletropic elimination to release sulfur dioxide and form the final alkene product. The stereochemical outcome of the reaction can often be controlled by the choice of the base, with weaker bases favoring the formation of Z-alkenes and stronger bases favoring E-alkenes.[3]

Caption: Mechanism of the Ramberg-Bäcklund Reaction.

Experimental Protocol: Synthesis of Stilbene

This protocol is adapted from a procedure for the Ramberg-Bäcklund reaction of benzyl chloromethyl sulfone, a close analog of this compound, to produce stilbene.[4]

Materials:

-

Benzyl chloromethyl sulfone (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

10% Aqueous Sodium Hydroxide (NaOH)

-

Aliquat 336 (phase-transfer catalyst)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzyl chloromethyl sulfone (0.1 mol) in dichloromethane (340 mL), add 10% aqueous sodium hydroxide (170 mL) and Aliquat 336 (0.01 mol).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1.5 hours.

-

Once the reaction is complete, separate the organic phase.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude stilbene.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data

The Ramberg-Bäcklund reaction is known for its efficiency in producing a variety of alkenes. The yields are generally good to excellent, depending on the substrate and reaction conditions.

| Substrate Analogue | Product | Base | Solvent | Yield (%) | Reference |

| Benzyl Chloromethyl Sulfone | Stilbene | NaOH (aq) | CH₂Cl₂ | High | [4] |

| Diaryl Sulfones | cis-Stilbenes | Meyers' conditions | up to 1:16 E:Z | [5] |

Darzens Condensation

The Darzens condensation is a reaction that forms an α,β-epoxy ester (glycidic ester) from the reaction of a carbonyl compound with an α-haloester in the presence of a base.[6] this compound can participate in a Darzens-type reaction with aldehydes and ketones to furnish α,β-epoxy sulfones.

Mechanism

The reaction is initiated by the deprotonation of the chloromethyl group by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an alkoxide intermediate. A subsequent intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride ion, leads to the formation of the epoxide ring.

Caption: Mechanism of the Darzens Condensation.

Experimental Protocol: Synthesis of an α,β-Epoxy Sulfone